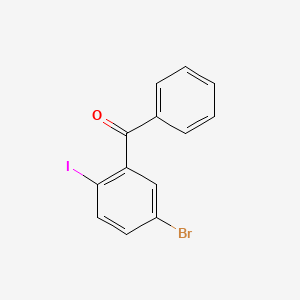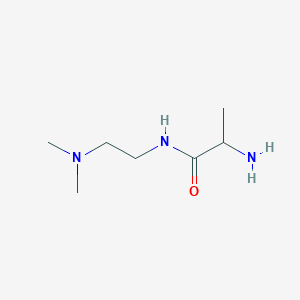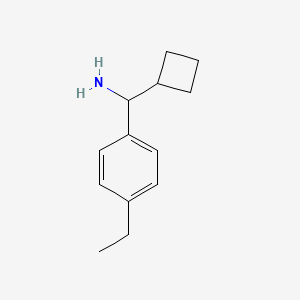
2-Chloro-4-propylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-propylphenol is an organic compound with the molecular formula C9H11ClO. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the fourth position is replaced by a propyl group. This compound is known for its antiseptic and disinfectant properties, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-propylphenol can be synthesized through several methods. One common method involves the chlorination of 4-propylphenol. The reaction typically uses a chlorinating agent such as chlorine gas or thionyl chloride in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the product may involve distillation or recrystallization techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-4-propylphenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-propylphenol.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the aromatic ring, leading to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-Propylphenol.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
科学研究应用
2-Chloro-4-propylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptic formulations.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain formulations.
作用机制
The mechanism of action of 2-chloro-4-propylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This action is similar to other phenolic compounds, which are known for their ability to denature proteins and disrupt cellular structures.
相似化合物的比较
Similar Compounds
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a propyl group.
4-Chloro-2-propylphenol: Chlorine and propyl groups are at different positions.
2-Chloro-4-fluorophenol: Fluorine atom instead of a propyl group.
Uniqueness
2-Chloro-4-propylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the fourth position enhances its hydrophobic character, making it more effective in disrupting microbial cell membranes compared to its methyl or fluorine-substituted counterparts.
属性
CAS 编号 |
18980-01-3 |
|---|---|
分子式 |
C9H11ClO |
分子量 |
170.63 g/mol |
IUPAC 名称 |
2-chloro-4-propylphenol |
InChI |
InChI=1S/C9H11ClO/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6,11H,2-3H2,1H3 |
InChI 键 |
WRLVTKZXVVEUPL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C(C=C1)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


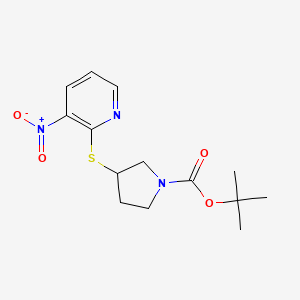
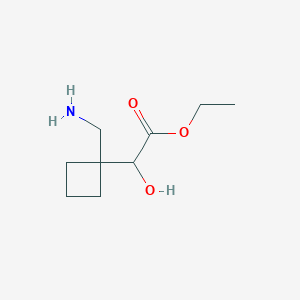
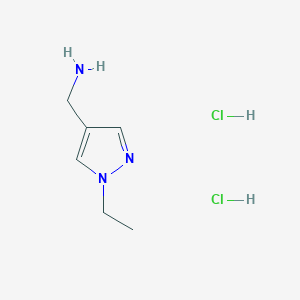
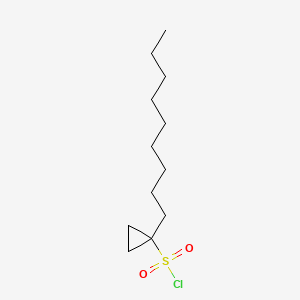
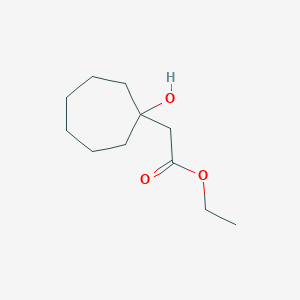
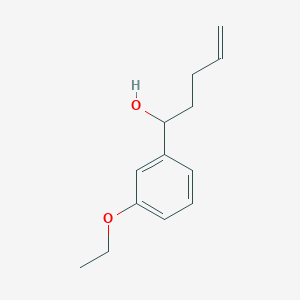



![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
